(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione
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Overview
Description
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. This is followed by oxidation reactions to introduce the ketone groups at positions 3 and 8. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the cyclobutane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary but often require specific solvents and temperature control to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols
Scientific Research Applications
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Properties
CAS No. |
82586-18-3 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2aR,8aS)-1,2,2a,8a-tetrahydrocyclobuta[b]naphthalene-3,8-dione |
InChI |
InChI=1S/C12H10O2/c13-11-7-3-1-2-4-8(7)12(14)10-6-5-9(10)11/h1-4,9-10H,5-6H2/t9-,10+ |
InChI Key |
XRHDDSDDVUCPSB-AOOOYVTPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC2C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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